Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimido-pyrimidine core structure, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido-pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the pyrimido-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- may be studied for its potential as a therapeutic agent
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido-pyrimidine derivatives with different substituents. Examples include:
- Pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives with different alkyl or aryl groups.
- Compounds with modifications at the piperazine or pyrimidine moieties.
Uniqueness
What sets Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-2-thioxo- apart is its specific combination of substituents, which may confer unique biological activity or chemical reactivity. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
CAS No. |
142287-35-2 |
---|---|
Molecular Formula |
C24H26N8OS |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-methyl-1-phenyl-3-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidenepyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26N8OS/c1-18-27-17-20-21(28-18)32(19-7-3-2-4-8-19)24(34)31(22(20)33)12-6-11-29-13-15-30(16-14-29)23-25-9-5-10-26-23/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
GUZZSOKLLWQGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.